molecular formula C12H13BrN2O B4279618 N'-(2-bromobenzylidene)cyclobutanecarbohydrazide

N'-(2-bromobenzylidene)cyclobutanecarbohydrazide

Cat. No. B4279618
M. Wt: 281.15 g/mol
InChI Key: DNWFFTYXNQHBOF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromobenzylidene)cyclobutanecarbohydrazide, also known as BCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCC is a yellow powder that is insoluble in water and soluble in organic solvents. It has a molecular formula of C14H14BrN3O and a molecular weight of 329.19 g/mol.

Mechanism of Action

The exact mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for researchers. However, one limitation of using N'-(2-bromobenzylidene)cyclobutanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(2-bromobenzylidene)cyclobutanecarbohydrazide. One area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of interest is the development of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide-based pesticides for use in agriculture. Additionally, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide's potential use in organic electronic devices is an area of growing interest. Further research is needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)cyclobutanecarbohydrazide and its potential applications in various fields.

Scientific Research Applications

N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been shown to have pesticidal properties and can be used as a natural alternative to synthetic pesticides. In materials science, N'-(2-bromobenzylidene)cyclobutanecarbohydrazide has been studied for its potential use in the development of organic electronic devices.

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-7-2-1-4-10(11)8-14-15-12(16)9-5-3-6-9/h1-2,4,7-9H,3,5-6H2,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWFFTYXNQHBOF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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